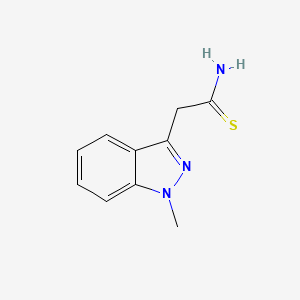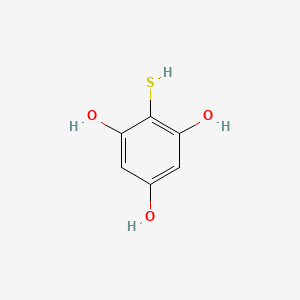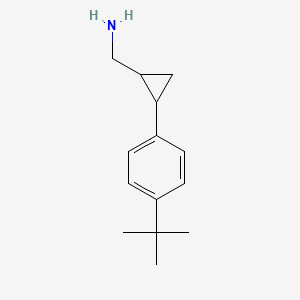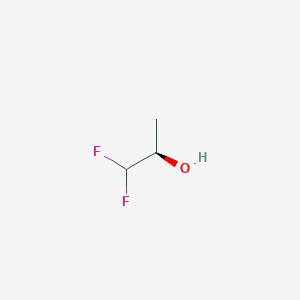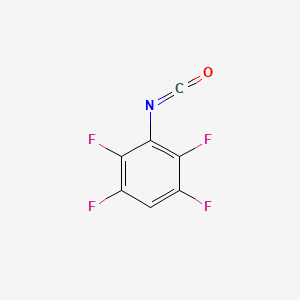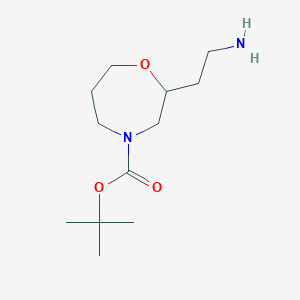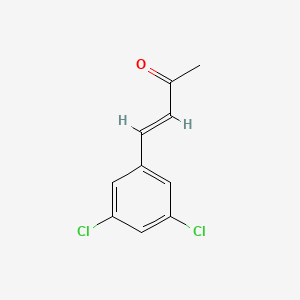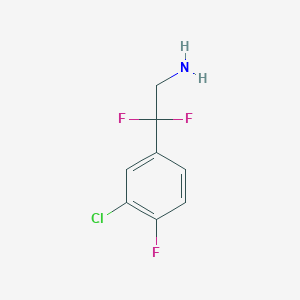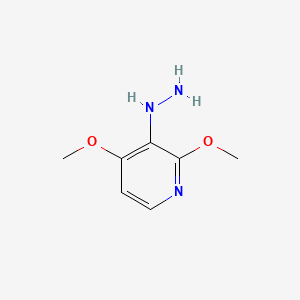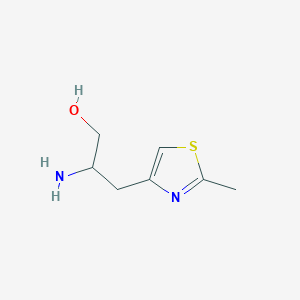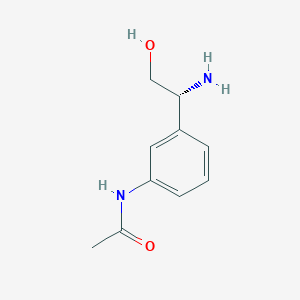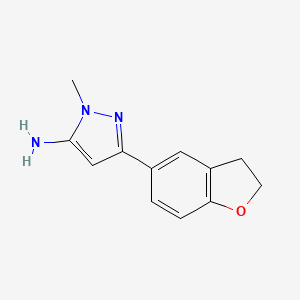
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that features a benzofuran ring fused with a pyrazole ring
Métodos De Preparación
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate: Another compound with a benzofuran ring, used in different chemical and biological applications.
The uniqueness of this compound lies in its specific combination of the benzofuran and pyrazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13N3O/c1-15-12(13)7-10(14-15)8-2-3-11-9(6-8)4-5-16-11/h2-3,6-7H,4-5,13H2,1H3 |
Clave InChI |
HTANDMAUHAADNR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC3=C(C=C2)OCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


